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Compound of Interest

Compound Name: 1-Bromo-7-phenylheptane

Cat. No.: B1273157

An In-Depth Technical Guide to 1-Bromo-7-phenylheptane: Properties, Synthesis, and
Applications

Introduction

1-Bromo-7-phenylheptane is a bifunctional organic compound of significant interest to
researchers in synthetic chemistry, materials science, and drug development. Structurally, it is
characterized by a seven-carbon aliphatic chain, which provides flexibility and hydrophobicity.
At one terminus of this chain is a bromine atom, a versatile reactive handle for numerous
chemical transformations. At the other end is a phenyl group, which imparts aromatic properties
and can engage in specific molecular interactions such as rt-stacking. This unique combination
makes 1-Bromo-7-phenylheptane an invaluable building block for constructing more complex
molecules, serving as a linker to connect different functional moieties, and introducing a
defined phenylalkyl fragment into target structures. This guide provides a comprehensive
overview of its core properties, a detailed synthesis protocol with mechanistic insights, its
potential applications, and essential safety information.

Part 1: Core Molecular Profile and Physicochemical
Data

The fundamental identity and physical characteristics of a compound are the bedrock of its
application in research. 1-Bromo-7-phenylheptane is identified by a unique CAS number and
possesses a defined molecular structure and weight. These properties are summarized below.
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Table 1: Key Identifiers and Properties of 1-Bromo-7-phenylheptane

Property Value Source(s)

IUPAC Name 1-bromo-7-phenylheptane [1]
(7-bromoheptyl)benzene, 7-

Synonyms [1112113114]
bromoheptylbenzene

CAS Number 78573-85-0 [1]12]15]

Molecular Formula Ci3H19Br [1112][41[5]

Molecular Weight 255.19 g/mol [1112]131[5]

| Appearance | Yellow oil |[6] |

Table 2: Physicochemical Data

Property Value Conditions Source(s)
Boiling Point 84 -88 °C at 0.2 mmHg [6]
Density 1.17 g/cm3 Not Specified [3]

| Refractive Index | 1.5220 | at 24 °C |[6] |

Part 2: Synthesis and Mechanistic Rationale

The synthesis of 1-Bromo-7-phenylheptane is most effectively achieved through the reaction
of a dihaloalkane with an organometallic phenylating agent. This approach leverages the
differential reactivity of the reactants to achieve a monosubstituted product.

Synthetic Rationale and Causality

The selected protocol involves the reaction of 1,7-dibromoheptane with phenyllithium.[6] This is
a classic example of nucleophilic substitution where the highly nucleophilic phenyl anion from
phenyllithium attacks one of the electrophilic carbon atoms bonded to bromine in 1,7-
dibromoheptane.
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Key Experimental Choices Explained:

Reagents: 1,7-dibromoheptane provides the seven-carbon backbone with two leaving
groups. Phenyllithium serves as a potent source of the phenyl nucleophile. Using a 1:1
stoichiometric ratio of these reactants is crucial to favor monosubstitution and minimize the
formation of the disubstituted side product, 1,7-diphenylheptane.[6]

Solvent: Tetrahydrofuran (THF) is an ideal solvent as it is aprotic and effectively solvates the
lithium cation, enhancing the reactivity of the phenyllithium.

Temperature Control: The reaction is conducted at very low temperatures (-40 °C to -30 °C)
during the addition of phenyllithium.[6] This is a critical control measure. Organolithium
reagents are extremely reactive and can participate in side reactions, such as elimination or
metal-halogen exchange. Low temperatures mitigate these undesired pathways, ensuring
the reaction proceeds cleanly via the intended Sn2 mechanism. Allowing the reaction to
slowly warm to room temperature ensures it goes to completion.[6]

Detailed Experimental Protocol

The following protocol is adapted from a reported synthesis of 1-Bromo-7-phenylheptane.[6]

Preparation: To a stirred solution of 1,7-dibromoheptane (49 g, 0.18 mol) in 300 mL of
tetrahydrofuran (THF), cool the mixture to between -40 °C and -30 °C under a nitrogen

atmosphere.

Reagent Addition: Add a 2.0M solution of phenyllithium in cyclohexane-ether (15 g, 0.18 mol)
dropwise over a period of 3 hours, maintaining the low temperature.

Reaction Progression: After addition is complete, allow the reaction to stir at a temperature
between -20 °C and -10 °C for 3 hours.

Equilibration: Let the reaction mixture naturally warm to room temperature and continue
stirring overnight.

Quenching and Extraction: Carefully and slowly dilute the reaction with 50 mL of water.
Extract the aqueous layer with diethyl ether (2 x 150 mL).
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o Workup: Combine the organic layers, dry them over sodium sulfate (Na=S0a4), and
concentrate the solution under reduced pressure to yield a yellow oil.

 Purification: Purify the crude product by distillation through a Vigreaux column to obtain 1-
Bromo-7-phenylheptane (boiling point 84-88 °C at 0.2 mmHg).

Synthesis Workflow Diagram
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Caption: Synthetic workflow for 1-Bromo-7-phenylheptane.
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Part 3: Applications in Research and Drug
Development

The utility of 1-Bromo-7-phenylheptane stems from its identity as a versatile synthetic building
block. While specific, direct applications are often proprietary, its structural features point to
clear roles in several research domains.

Role as a Bifunctional Synthetic Intermediate

The compound's primary value lies in its two distinct functionalities.

e The Bromo Terminus: The carbon-bromine bond is a prime site for nucleophilic substitution
(Sn2) reactions. This allows the covalent attachment of the 7-phenylheptyl moiety to a vast
array of nucleophiles, including amines, thiols, alcohols, and carboxylates, to form more
complex molecules. The bromine can also be used to form an organometallic Grignard
reagent, which can then react with electrophiles like aldehydes or ketones to form new
carbon-carbon bonds.

e The Phenyl Terminus: The phenyl group provides a hydrophobic domain and can participate
in non-covalent 1t-stacking interactions, which is often crucial for binding to biological targets
like proteins or DNA. It can also be a site for electrophilic aromatic substitution to add further
functionality if required.

Utility as a Molecular Linker and Spacer

In drug discovery and chemical biology, it is often necessary to connect two molecular entities,
such as a pharmacophore and a reporter tag, or two different protein-binding fragments. The
seven-carbon chain of 1-Bromo-7-phenylheptane serves as a flexible, hydrophobic spacer.[7]
This linker can be crucial for optimizing the pharmacokinetic properties of a drug candidate or
for positioning functional groups at an optimal distance for biological activity.[7]

The "Bromine Advantage" in Drug Design

The inclusion of halogens, particularly bromine, is a recognized strategy in modern medicinal
chemistry.[8] The bromine atom in a molecule can form a "halogen bond"—a non-covalent
interaction between the electropositive region on the halogen (the o-hole) and a nucleophilic
site on a biological target. This interaction can significantly enhance binding affinity and
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specificity, potentially improving the potency and efficacy of a drug.[8] 1-Bromo-7-
phenylheptane serves as a precursor to molecules that can leverage this effect.

Conceptual Application Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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